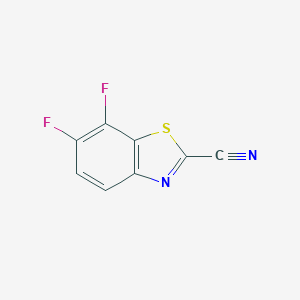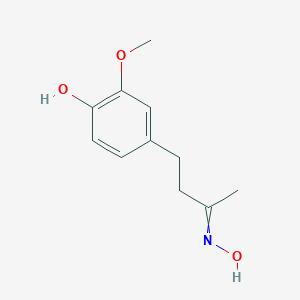
6,7-Difluoro-1,3-benzothiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluorobenzothiazole-2-carbonitrile is a chemical compound with the molecular formula C8H2F2N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluorobenzothiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with a fluorinating agent. One common method is the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for 6,7-Difluorobenzothiazole-2-carbonitrile are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorobenzothiazole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluorobenzothiazole-2-carboxylic acid.
Reduction: Formation of 6,7-difluorobenzothiazole-2-methanamine.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Difluorobenzothiazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6,7-Difluorobenzothiazole-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of 6,7-Difluorobenzothiazole-2-carbonitrile.
2-Aminobenzothiazole: A precursor in the synthesis of 6,7-Difluorobenzothiazole-2-carbonitrile.
6,7-Dichlorobenzothiazole-2-carbonitrile: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
6,7-Difluorobenzothiazole-2-carbonitrile is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties compared to its non-fluorinated counterparts. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
169776-07-2 |
|---|---|
Molecular Formula |
C8H2F2N2S |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
6,7-difluoro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H2F2N2S/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H |
InChI Key |
XGZNNUMTALCMNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1N=C(S2)C#N)F)F |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)C#N)F)F |
Synonyms |
2-Benzothiazolecarbonitrile,6,7-difluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)



![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)



![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)


